molecular formula C18H17N5O B2965389 6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide CAS No. 2415571-97-8

6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2965389
CAS No.: 2415571-97-8
M. Wt: 319.368
InChI Key: BZTXCPPAVPFASY-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the pyrimidine ring and subsequent coupling reactions to introduce the cyclopropyl group.

    Preparation of Pyrazole Derivative: The synthesis begins with the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole.

    Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)16-10-15(13-7-8-13)19-11-20-16/h2-6,9-11,13H,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXCPPAVPFASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC=NC(=C2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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